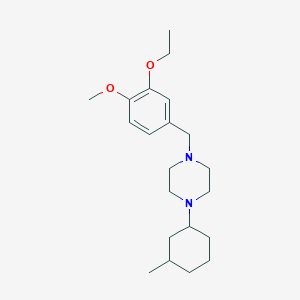
1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals. This compound is characterized by its unique structure, which includes a benzyl group substituted with ethoxy and methoxy groups, a piperazine ring, and a methylcyclohexyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of the Benzyl Intermediate: The starting material, 3-ethoxy-4-methoxybenzyl chloride, is synthesized by reacting 3-ethoxy-4-methoxybenzyl alcohol with thionyl chloride.
Formation of the Piperazine Derivative: The benzyl chloride intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the benzylpiperazine derivative.
Introduction of the Methylcyclohexyl Group: The final step involves the alkylation of the benzylpiperazine derivative with 3-methylcyclohexyl bromide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is not fully understood but may involve interactions with specific molecular targets such as receptors or enzymes. The compound’s structure suggests it could modulate biological pathways by binding to these targets, potentially altering their activity and leading to various biological effects.
類似化合物との比較
1-Benzylpiperazine: A simpler analogue without the ethoxy, methoxy, and methylcyclohexyl groups.
4-Methylpiperazine: Lacks the benzyl and cyclohexyl substituents.
1-(3-Methoxybenzyl)piperazine: Similar but lacks the ethoxy and methylcyclohexyl groups.
Uniqueness: 1-(3-Ethoxy-4-methoxybenzyl)-4-(3-methylcyclohexyl)piperazine is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogues. This uniqueness makes it a valuable compound for exploring new therapeutic potentials and chemical reactivity.
特性
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2/c1-4-25-21-15-18(8-9-20(21)24-3)16-22-10-12-23(13-11-22)19-7-5-6-17(2)14-19/h8-9,15,17,19H,4-7,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNPGRXEKLISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCCC(C3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














